molecular formula C8H10N2O2 B12055344 (E)-But-2-en-1-yl 1H-imidazole-1-carboxylate CAS No. 104208-01-7

(E)-But-2-en-1-yl 1H-imidazole-1-carboxylate

Cat. No.: B12055344
CAS No.: 104208-01-7
M. Wt: 166.18 g/mol
InChI Key: JGNHUWISNXLDCV-NSCUHMNNSA-N
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Description

(E)-But-2-en-1-yl 1H-imidazole-1-carboxylate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including (E)-But-2-en-1-yl 1H-imidazole-1-carboxylate, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-But-2-en-1-yl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid, while reduction may yield imidazole-2-carboxaldehyde .

Mechanism of Action

The mechanism of action of (E)-But-2-en-1-yl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-But-2-en-1-yl 1H-imidazole-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives .

Properties

CAS No.

104208-01-7

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

[(E)-but-2-enyl] imidazole-1-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-2-3-6-12-8(11)10-5-4-9-7-10/h2-5,7H,6H2,1H3/b3-2+

InChI Key

JGNHUWISNXLDCV-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/COC(=O)N1C=CN=C1

Canonical SMILES

CC=CCOC(=O)N1C=CN=C1

Origin of Product

United States

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